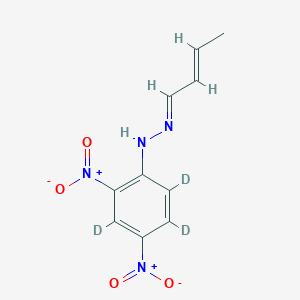
Bisphenol Z-Phosgene Copolymer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisphenol Z-Phosgene Copolymer is a versatile polymeric material synthesized from bisphenol Z and phosgene. This compound is known for its unique properties, including high thermal stability, mechanical strength, and chemical resistance. These attributes make it suitable for various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol Z-Phosgene Copolymer typically involves the interfacial polycondensation method. In this process, bisphenol Z is dissolved in an aqueous alkaline solution, while phosgene is introduced in the organic phase, usually methylene chloride. The reaction is catalyzed by amines such as triethylamine or pyridine . The pH of the reaction mixture is carefully controlled to optimize the reaction rate and minimize side products .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants and efficient separation of the polymer from the reaction mixture. The polymer is then purified and isolated through techniques such as steam crumbing or devolatilization .
Analyse Des Réactions Chimiques
Types of Reactions: Bisphenol Z-Phosgene Copolymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical properties.
Reduction: Reduction reactions can modify the polymer’s structure, affecting its mechanical and thermal properties.
Substitution: Substitution reactions, particularly with nucleophiles, can introduce functional groups into the polymer chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl-containing polymers, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
Bisphenol Z-Phosgene Copolymer has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced materials and as a precursor for other polymeric compounds.
Medicine: Its stability and resistance to degradation are advantageous in medical devices and implants.
Industry: The polymer is used in the production of high-performance coatings, adhesives, and composites.
Mécanisme D'action
The mechanism by which Bisphenol Z-Phosgene Copolymer exerts its effects involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The specific pathways involved depend on the application, such as its role in drug delivery systems where it interacts with cellular membranes to facilitate drug release .
Comparaison Avec Des Composés Similaires
Bisphenol A-Phosgene Copolymer: Known for its high impact resistance and clarity, commonly used in optical applications.
Bisphenol S-Phosgene Copolymer: Offers better thermal stability and is used in high-temperature applications.
Bisphenol F-Phosgene Copolymer: Known for its chemical resistance and used in harsh chemical environments.
Uniqueness: Bisphenol Z-Phosgene Copolymer stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. These properties make it suitable for applications where other similar compounds may not perform as well .
Propriétés
Numéro CAS |
25134-45-6 |
|---|---|
Formule moléculaire |
C21H25ClO3 |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
[4-[1-(4-methoxyphenyl)cyclohexyl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C21H24O3.ClH/c1-16(22)24-20-12-8-18(9-13-20)21(14-4-3-5-15-21)17-6-10-19(23-2)11-7-17;/h6-13H,3-5,14-15H2,1-2H3;1H |
Clé InChI |
ARIOPRLAQMRJEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC.Cl |
Synonymes |
Phosgene Polyester with 4,4’-Cyclohexylidenediphenol; 4,4’-Cyclohexylidenebisphenol Polymer with Carbonic Dichloride; 4,4’-Cyclohexylidenediphenol Polyester with Phosgene; 1,1-Bis(4-hydroxyphenyl)cyclohexane-phosgene Copolymer; 1,1-Bis(4-hydroxypheny |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)
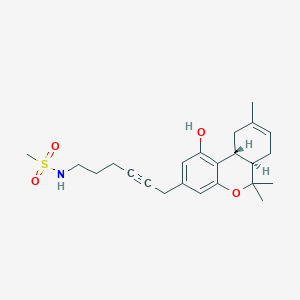
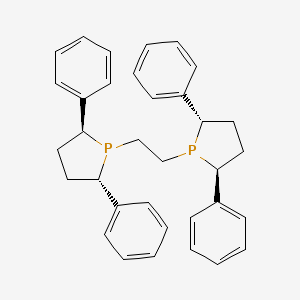

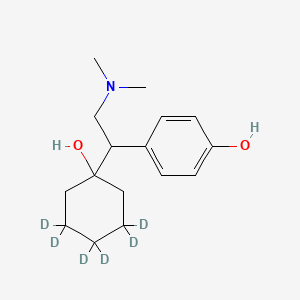
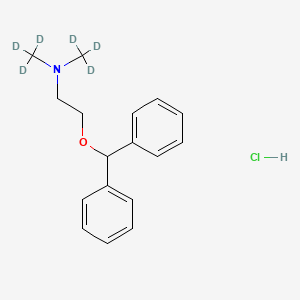
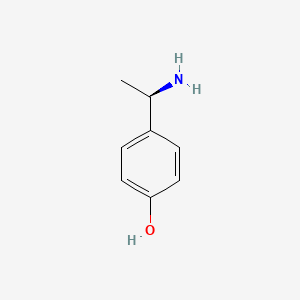
![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)
